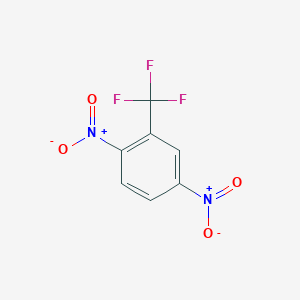
1,4-Dinitro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dinitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3N2O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dinitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process involving nitration and trifluoromethylation reactions. One common method involves the nitration of 2-(trifluoromethyl)aniline followed by oxidation to introduce the nitro groups .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dinitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives such as 2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dinitro-2-(trifluoromethyl)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its unique chemical properties.
Agrochemicals: It is employed in the production of agrochemical products such as herbicides and pesticides.
Dyestuffs: The compound is used in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,4-Dinitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitro groups can undergo reduction to form amino derivatives, which can further react with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene: Similar in structure but contains a trifluoromethoxy group instead of a trifluoromethyl group.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains chlorine atoms instead of nitro groups.
Uniqueness
1,4-Dinitro-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and properties. The combination of these groups makes it a valuable intermediate in various chemical processes and applications .
Propiedades
Número CAS |
870083-04-8 |
|---|---|
Fórmula molecular |
C7H3F3N2O4 |
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
1,4-dinitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12(15)16/h1-3H |
Clave InChI |
NQFUUIZLJHEWSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



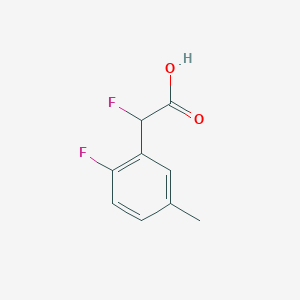
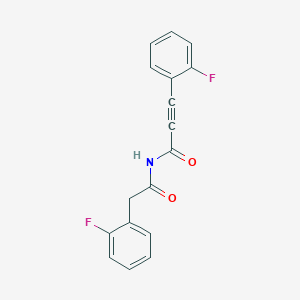
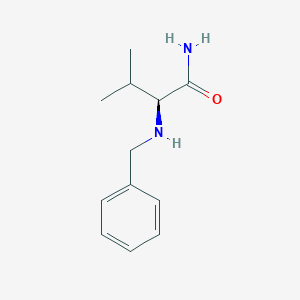
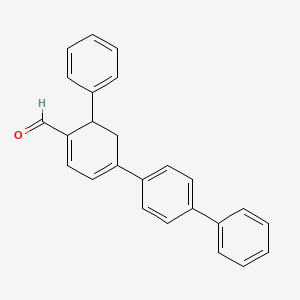
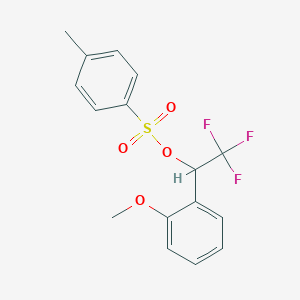
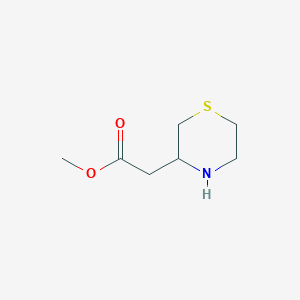
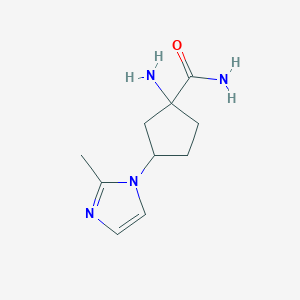
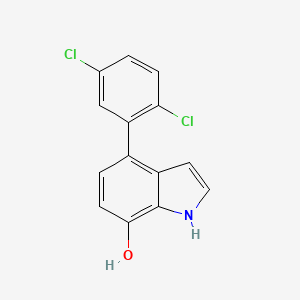
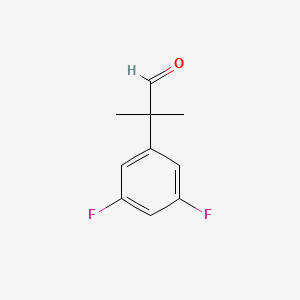
![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)



